3-[(2,5-dimethylphenyl)sulfonyl]-N-(3-methoxypropyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
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Overview
Description
3-(2,5-Dimethylbenzenesulfonyl)-N-(3-methoxypropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline moiety, along with a sulfonyl group attached to a dimethylbenzene ring and a methoxypropyl group attached to the nitrogen atom of the triazole ring. The compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dimethylbenzenesulfonyl)-N-(3-methoxypropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring can be formed through a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions (CuAAC reaction).
Formation of the Quinazoline Moiety: The quinazoline moiety can be synthesized through a condensation reaction involving an anthranilic acid derivative and a suitable aldehyde or ketone.
Sulfonylation: The dimethylbenzenesulfonyl group can be introduced through a sulfonylation reaction using a sulfonyl chloride derivative.
N-Alkylation: The methoxypropyl group can be attached to the nitrogen atom of the triazole ring through an alkylation reaction using a suitable alkyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dimethylbenzenesulfonyl)-N-(3-methoxypropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles under appropriate conditions, such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
3-(2,5-Dimethylbenzenesulfonyl)-N-(3-methoxypropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-(2,5-dimethylbenzenesulfonyl)-N-(3-methoxypropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,5-Dimethylbenzenesulfonyl)-N-(3-methoxypropyl)-[1,2,3]triazolo[1,5-a]pyrimidin-5-amine
- 3-(2,5-Dimethylbenzenesulfonyl)-N-(3-methoxypropyl)-[1,2,3]triazolo[1,5-a]benzimidazol-5-amine
Uniqueness
3-(2,5-Dimethylbenzenesulfonyl)-N-(3-methoxypropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is unique due to its specific structural features, such as the combination of a triazole ring fused to a quinazoline moiety and the presence of both a sulfonyl group and a methoxypropyl group. These structural characteristics contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C21H23N5O3S |
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Molecular Weight |
425.5 g/mol |
IUPAC Name |
3-(2,5-dimethylphenyl)sulfonyl-N-(3-methoxypropyl)triazolo[1,5-a]quinazolin-5-amine |
InChI |
InChI=1S/C21H23N5O3S/c1-14-9-10-15(2)18(13-14)30(27,28)21-20-23-19(22-11-6-12-29-3)16-7-4-5-8-17(16)26(20)25-24-21/h4-5,7-10,13H,6,11-12H2,1-3H3,(H,22,23) |
InChI Key |
BWGWOLLTZNCUTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCCCOC |
Origin of Product |
United States |
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